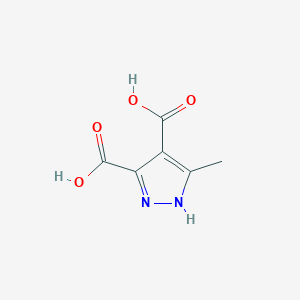

5-methyl-1H-pyrazole-3,4-dicarboxylic acid

Description

Historical Context of Pyrazole (B372694) Carboxylic Acids in Organic Synthesis and Coordination Chemistry

The history of pyrazoles dates back to 1883, when the term was first introduced by German chemist Ludwig Knorr. wikipedia.org This class of five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, quickly became a subject of intense study due to their accessibility and diverse reactivity. wikipedia.orgnih.gov Early synthetic methods, such as the reaction of α,β-unsaturated aldehydes with hydrazine (B178648), paved the way for the creation of a wide variety of substituted pyrazoles. wikipedia.org

The introduction of carboxylic acid functional groups onto the pyrazole scaffold was a significant advancement, expanding their utility immensely. Pyrazole carboxylic acids have since become crucial building blocks in organic synthesis and have played a particularly important role in the development of coordination chemistry. researchgate.net The nitrogen atoms of the pyrazole ring, combined with the oxygen atoms of the carboxylate groups, provide multiple donor sites for coordinating with metal ions. This chelating ability allows for the formation of stable and structurally diverse metal complexes, from simple mononuclear species to complex, high-nuclearity coordination polymers. acs.orgunipd.it

Significance of Dicarboxylic Acid Functionality within Pyrazole Scaffolds

The presence of two carboxylic acid groups, as seen in 5-methyl-1H-pyrazole-3,4-dicarboxylic acid, is of particular importance in supramolecular chemistry and the design of advanced materials. This dicarboxylic acid functionality transforms the pyrazole molecule into a versatile "linker" or "building block" for the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). researchgate.netmocedes.org

Azole carboxylate ligands, including pyrazole dicarboxylates, offer a unique platform for directing the assembly of complex structures ranging from one-dimensional chains to three-dimensional frameworks. researchgate.net The multiple coordination modes available—involving both the pyrazole's nitrogen atoms and the carboxyl groups' oxygen atoms—provide chemists with precise control over the final architecture of the material. researchgate.net This structural control is critical for creating materials with desired properties, such as specific porosity for gas storage, catalytic activity, or unique photoluminescent characteristics. researchgate.netmocedes.orgrsc.orgacs.org The ability of dicarboxylic acids to bridge multiple metal centers is fundamental to the formation of these extended, stable polymer networks. researchgate.net

Overview of Current Research Trajectories for this compound

Contemporary research on this compound and its derivatives spans several distinct areas, highlighting its versatility.

Agrochemicals: The compound serves as a key synthetic intermediate in the production of certain herbicides. biosynth.com Specifically, it is used in the manufacturing of some triazine herbicides, where the pyrazole core is a crucial component of the final active molecule. biosynth.com Pyrazole-containing compounds are widely used in pesticides, and this specific dicarboxylic acid is a valuable precursor in this industry. wikipedia.org

Materials Science: In the field of materials science, this compound has found application in electrophotography. biosynth.com It is used in processes involving polyvinyl chloride, where it contributes to the formation of a molecule capable of adsorbing water vapor and other molecules, a property essential for certain imaging or coating applications. biosynth.com

Pharmaceutical and Medicinal Chemistry: Derivatives of pyrazole-3,4-dicarboxylic acids have been investigated for their potential biological activities. Studies have explored these compounds as a class of agonists and antagonists for N-methyl-D-aspartic acid (NMDA) receptors. The modulation of NMDA receptors is a significant target in neuroscience for the potential treatment of various neurological disorders.

Scope and Research Objectives of the Proposed Investigation

This article provides a focused examination of the chemical compound this compound. The scope is centered on its foundational chemical principles and its role in modern research. The objective is to present a clear and scientifically accurate overview by first establishing the historical and chemical context of pyrazole carboxylic acids. Subsequently, the article elucidates the specific structural and functional importance of the dicarboxylic acid moiety on the pyrazole scaffold. Finally, it summarizes the primary trajectories of current research involving this compound, from its application as a precursor in industrial synthesis to its exploration in materials science. This investigation aims to consolidate these key aspects to provide a comprehensive profile of this compound as a significant compound in contemporary chemistry.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-pyrazole-3,4-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-2-3(5(9)10)4(6(11)12)8-7-2/h1H3,(H,7,8)(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTRFYVYHNAOAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Elucidation of 5 Methyl 1h Pyrazole 3,4 Dicarboxylic Acid

Established Synthetic Pathways for 5-Methyl-1H-pyrazole-3,4-dicarboxylic Acid

The synthesis of polysubstituted pyrazoles, including this compound, is most prominently achieved through [3+2] cycloaddition reactions. This method is a cornerstone of pyrazole (B372694) synthesis, offering a highly modular and regioselective route to the pyrazole core. The primary established pathway involves the reaction of a diazo compound with an activated alkyne, followed by hydrolysis.

A highly plausible and established route for constructing the 5-methyl-1H-pyrazole-3,4-dicarboxylate skeleton is the 1,3-dipolar cycloaddition of a diazoalkane with an acetylenedicarboxylate ester. Specifically, the reaction of 1-diazoethane with dimethyl acetylenedicarboxylate (DMAD) yields the diester precursor, dimethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate. This intermediate is then subjected to hydrolysis to afford the final dicarboxylic acid. The reaction of hydrazines with dimethyl acetylenedicarboxylate is a known one-pot method for generating similar pyrazole carboxylates mdpi.com.

Cycloaddition: 1-Diazoethane reacts with dimethyl acetylenedicarboxylate (DMAD) in a [3+2] cycloaddition to form dimethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate.

Hydrolysis: The resulting diester is hydrolyzed, typically under basic conditions followed by acidification, to yield this compound.

Another general, albeit less direct, method for creating pyrazole carboxylic acids involves the oxidation of alkyl groups on a pre-formed pyrazole ring. For instance, the oxidation of 3,5-dimethylpyrazole with strong oxidizing agents like potassium permanganate is a known route to produce a mixture of 5-methyl-1H-pyrazole-3-carboxylic acid and 3,5-pyrazoledicarboxylic acid chemicalbook.comchemicalbook.com. While this specific reaction does not yield the 3,4-dicarboxylic acid target, it establishes oxidation as a valid strategy for converting alkyl substituents to carboxylic acids on a pyrazole ring.

Optimization of Reaction Conditions and Parameters

The efficiency of the [3+2] cycloaddition pathway is highly dependent on the optimization of key reaction parameters. For the synthesis of the diester intermediate, the reaction is often performed under neutral, catalyst-free conditions simply by heating the reactants. However, various factors can be tuned to maximize yield and minimize reaction time.

Key Optimization Parameters:

Solvent: While the reaction can proceed under solvent-free conditions, inert solvents such as toluene, benzene, or dichloromethane are commonly used to ensure homogeneity and control the reaction temperature mdpi.com.

Temperature: The cycloaddition is typically conducted at elevated temperatures, often at the reflux temperature of the chosen solvent, to ensure a sufficient reaction rate. Thermal, catalyst-free cycloadditions of diazo compounds are well-established rsc.org.

Stoichiometry: The molar ratio of the diazoalkane to the alkyne is a critical parameter. Using a slight excess of the more volatile or less stable reactant, typically the diazo compound, can drive the reaction to completion.

Hydrolysis Conditions: The subsequent hydrolysis of the diester is typically optimized by varying the base (e.g., sodium hydroxide, potassium hydroxide), solvent system (e.g., water-ethanol mixture), temperature, and reaction time to ensure complete conversion without promoting decarboxylation or other side reactions nih.gov.

The table below summarizes typical conditions for the synthesis of pyrazole dicarboxylates via cycloaddition and subsequent hydrolysis.

| Parameter | Cycloaddition Step | Hydrolysis Step |

| Reactants | 1-Diazoethane, Dimethyl Acetylenedicarboxylate | Dimethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate |

| Solvent | Toluene | 80:20 Water/Ethanol |

| Reagent | N/A | Sodium Hydroxide (2 eq.) |

| Temperature | 80-110 °C | 60-80 °C |

| Time | 2-6 hours | 4-12 hours |

| Typical Yield | >90% (Diester) | >85% (Dicarboxylic Acid) |

Analysis of Precursor Reactivity and Stereochemical Aspects

The success of the synthesis hinges on the reactivity of the chosen precursors.

1,3-Dipole (1-Diazoethane): Diazoalkanes are highly reactive species. The nucleophilic terminal nitrogen and electrophilic terminal carbon allow them to readily participate in cycloaddition reactions. 1-Diazoethane is a suitable 1,3-dipole for introducing the C5-methyl group and the N1-N2 fragment of the pyrazole ring.

Dipolarophile (Dimethyl Acetylenedicarboxylate): DMAD is a highly reactive dipolarophile due to the presence of two electron-withdrawing ester groups, which lower the energy of the alkyne's LUMO (Lowest Unoccupied Molecular Orbital), facilitating a rapid reaction with the HOMO (Highest Occupied Molecular Orbital) of the diazo compound.

The [3+2] cycloaddition reaction between a diazo compound and a symmetric alkyne like DMAD is mechanistically straightforward and leads to a single constitutional isomer, obviating concerns about regioselectivity. As the final product is an achiral, aromatic molecule, stereochemical considerations related to the cycloaddition step are not applicable to the final product's structure.

Detailed Mechanistic Investigations of Key Synthetic Steps

The key synthetic step, the 1,3-dipolar cycloaddition, is a well-studied pericyclic reaction. The mechanism is generally considered to be a concerted, single-step process.

Mechanism of [3+2] Cycloaddition:

The reaction proceeds through a concerted pathway involving a five-membered aromatic transition state. The π-electrons from the diazo compound and the alkyne rearrange simultaneously to form the two new sigma bonds of the pyrazoline ring in a single step. This initial product, a 3H-pyrazole, rapidly tautomerizes to the more stable, aromatic 1H-pyrazole. The formation of the stable aromatic pyrazole system is a significant thermodynamic driving force for the reaction nih.gov.

Mechanism of Hydrolysis:

The hydrolysis of the diester intermediate is a standard saponification reaction. It proceeds via a nucleophilic acyl substitution mechanism. Hydroxide ions attack the electrophilic carbonyl carbons of the ester groups, leading to tetrahedral intermediates. These intermediates then collapse, expelling methoxide as the leaving group. A final acidification step protonates the resulting carboxylate anions to yield the dicarboxylic acid.

Development of Novel Synthetic Approaches for this compound

While traditional methods are effective, modern synthetic chemistry emphasizes the development of more sustainable and efficient processes. Novel approaches to the synthesis of this compound focus on green chemistry principles and the implementation of catalytic strategies.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the established cycloaddition pathway can significantly reduce its environmental impact. This involves modifying reaction conditions to minimize waste, energy consumption, and the use of hazardous materials.

Key Green Approaches:

Solvent-Free Synthesis: The cycloaddition of diazo compounds with alkynes can often be performed under solvent-free ("neat") conditions by simply heating the reactants together. This eliminates solvent waste, which is a major contributor to the environmental impact of chemical processes rsc.org.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. It can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. Microwave-assisted "one-pot" syntheses of pyrazoles starting from ketones and tosylhydrazines have been successfully developed mdpi.comgsconlinepress.com.

Use of Greener Solvents: When a solvent is necessary, replacing traditional volatile organic compounds (VOCs) like toluene with more benign alternatives is a key green strategy. Deep eutectic solvents (DES), which are biodegradable and have low toxicity, have been successfully used for the synthesis of polysubstituted pyrazoles nih.gov. Water is also an environmentally friendly choice for certain pyrazole syntheses gsconlinepress.com.

The table below compares a traditional synthesis with a potential green alternative.

| Feature | Traditional Method | Green Method |

| Solvent | Toluene | None (Solvent-free) or Deep Eutectic Solvent |

| Energy Source | Conventional Heating (Oil Bath) | Microwave Irradiation |

| Reaction Time | Hours | Minutes |

| Work-up | Solvent extraction, chromatography | Filtration, minimal purification |

| Waste Generation | High (solvent, energy) | Low |

Catalytic Strategies for Efficient Pyrazole Dicarboxylic Acid Formation

Although the thermal [3+2] cycloaddition for pyrazole synthesis is often efficient, catalytic methods can offer advantages such as lower reaction temperatures, improved control, and the potential for asymmetric synthesis in certain cases. Various catalysts have been explored for the synthesis of the pyrazole core.

Metal-Catalyzed Reactions: Transition metals like copper, silver, and palladium are known to catalyze pyrazole synthesis. For example, copper catalysts have been used in the aerobic oxidative cyclization of β,γ-unsaturated hydrazones organic-chemistry.org. Silver-catalyzed reactions of sulfonohydrazides with β-ketoesters also yield pyrazole derivatives mdpi.com. These methods could potentially be adapted to form the this compound skeleton from different precursors.

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing area of green chemistry. While less common for the core cycloaddition, organocatalysts can be employed in multi-component reactions that lead to highly substituted pyrazoles.

Nanocatalysis: Heterogeneous catalysts, particularly nanoparticles, offer advantages such as high efficiency and easy recovery and reuse. Nano-ZnO has been described as an eco-friendly catalyst for synthesizing pyrazole derivatives in aqueous media nih.gov.

The development of a catalytic variant of the 1-diazoethane and DMAD reaction could potentially lower the required reaction temperature and improve energy efficiency, aligning with the principles of green chemistry.

Synthesis and Chemical Transformations of this compound Derivatives

The pyrazole scaffold is a privileged structure in medicinal and materials chemistry, valued for its aromatic character and resistance to oxidation and hydrolysis. mdpi.com Derivatives of this compound serve as versatile building blocks for more complex molecules due to the multiple reactive sites available for chemical modification. The two carboxylic acid groups, the pyrazole nitrogen atom, and the methyl group can all be targeted for functionalization, allowing for the synthesis of a diverse library of compounds.

The dicarboxylic acid functionality at the C3 and C4 positions of the pyrazole ring offers a prime handle for derivatization through esterification and amidation. These transformations are fundamental in modifying the compound's solubility, steric profile, and ability to form hydrogen bonds, which are critical for applications in drug discovery and materials science.

Esterification: The conversion of the carboxylic acid groups to esters is typically achieved under acidic conditions or via alkylation of the carboxylate salt. Fischer esterification, involving refluxing the dicarboxylic acid in an alcohol with a catalytic amount of strong acid (e.g., H₂SO₄), is a common method for producing simple alkyl esters. Alternatively, reaction with alkyl halides in the presence of a base can yield the desired diester. The synthesis of various pyrazole carboxylates, such as methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate from dimethylacetylene dicarboxylate (DMAD), highlights the accessibility of these derivatives. mdpi.com

Amidation: Amide bond formation is a cornerstone of medicinal chemistry, and the dicarboxylic acid moieties of the title compound are readily converted to a wide range of amides. nih.gov Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), are employed to facilitate the reaction between the carboxylic acid and a primary or secondary amine. This approach has been used to synthesize various bioactive pyrazole-4-carboxylic acid amides. mdpi.comresearchgate.net Another common strategy involves the conversion of the carboxylic acids to more reactive acid chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine. researchgate.netnih.gov This two-step process is highly efficient for producing diamides, including those with complex or sterically hindered amine components.

Table 1: Representative Esterification and Amidation Reactions for Pyrazole Carboxylic Acids This table presents generalized reaction conditions based on methodologies applied to analogous pyrazole carboxylic acids.

| Transformation | Reagents and Conditions | Product Type | Yield Range (%) |

|---|---|---|---|

| Esterification | R-OH, cat. H₂SO₄, Reflux | Diester | 70-90 |

| R-X, K₂CO₃, DMF, 60-80 °C | Diester | 80-95 | |

| Amidation | R¹R²NH, EDAC, HOBt, DMF, rt | Diamide | 65-85 |

The pyrazole ring contains two adjacent nitrogen atoms, N1 and N2. In this compound, the N1 position bears a hydrogen atom, making it a nucleophilic site suitable for substitution reactions, most notably N-alkylation.

The N-alkylation of pyrazoles can be complicated by the potential for reaction at either of the two ring nitrogens, leading to regioisomeric products. google.com For an unsymmetrically substituted pyrazole like the title compound, alkylation can theoretically occur at either N1 or N2. The regiochemical outcome is influenced by several factors, including the steric hindrance around the nitrogen atoms, the nature of the electrophile, and the reaction conditions (base, solvent, temperature). semanticscholar.org Generally, the reaction of pyrazoles with alkyl halides under basic conditions is a standard method for installing N-substituents. semanticscholar.org

An alternative, milder approach involves acid-catalyzed N-alkylation using trichloroacetimidates as electrophiles. semanticscholar.orgmdpi.com This method avoids the need for strong bases and can provide good yields of N-alkyl pyrazoles. semanticscholar.org For unsymmetrical pyrazoles, this reaction often results in a mixture of regioisomers, with the major product typically being the one where the alkyl group is attached to the less sterically hindered nitrogen atom. semanticscholar.org

Table 2: Examples of N-Alkylation Reactions on Pyrazole Scaffolds This table illustrates the formation of regioisomers in the N-alkylation of unsymmetrical pyrazoles.

| Pyrazole Substrate | Alkylating Agent | Conditions | Major Regioisomer | Minor Regioisomer |

|---|---|---|---|---|

| 3-Methyl-5-phenyl-1H-pyrazole | 1-Phenylethyl bromide | K₂CO₃, ACN, Reflux | 3-Methyl-5-phenyl-1-(1-phenylethyl)-1H-pyrazole | 5-Methyl-3-phenyl-1-(1-phenylethyl)-1H-pyrazole |

| 3,4-Dimethylpyrazole-5-carboxylic acid methyl ester | Methyl iodide | NaOMe, MeOH | 1,3,4-Trimethyl-pyrazole-5-carboxylic acid methyl ester | 1,4,5-Trimethyl-pyrazole-3-carboxylic acid methyl ester |

The pyrazole ring of this compound is fully substituted at its carbon atoms (C3-COOH, C4-COOH, and C5-CH₃). Therefore, direct electrophilic aromatic substitution on the heterocyclic ring is not feasible. Functionalization of the ring itself relies on the regioselectivity achieved during its initial synthesis. The construction of such tetrasubstituted pyrazoles is a key challenge, and the choice of starting materials dictates the final substitution pattern.

One of the most common and versatile methods for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine (B178648) derivative. nih.gov To obtain the specific 3,4,5-substitution pattern of the target molecule, a precursor with appropriately placed functional groups is required. For instance, the reaction of a functionalized β-keto ester or a diketone with hydrazine hydrate can lead to the formation of the pyrazole core. The regioselectivity of the cyclization is a critical aspect, often controlled by the differential reactivity of the carbonyl groups in the precursor. mdpi.comnih.gov

Another powerful strategy for constructing highly substituted pyrazoles is through 1,3-dipolar cycloaddition reactions. mdpi.com For example, the reaction between a nitrilimine (generated in situ from a hydrazonyl chloride) and a substituted alkene or alkyne can yield fully substituted pyrazoles with high regioselectivity. mdpi.comnih.gov The specific substituents on the dipole and dipolarophile determine the final arrangement of groups on the pyrazole ring. mdpi.com While direct post-synthesis functionalization of the C3, C4, or C5 positions of the title compound is limited, modifications can be made to the existing carboxyl and methyl substituents to introduce new functionalities.

Table 3: Regioselective Synthetic Approaches to Substituted Pyrazoles This table outlines general strategies for controlling substituent placement during pyrazole ring formation.

| Precursor 1 | Precursor 2 | Reaction Type | Key Feature |

|---|---|---|---|

| Hydrazine (R-NHNH₂) | β-Enamino diketone | Condensation/Cyclization | Regiochemistry can be solvent-dependent. mdpi.com |

| Hydrazonyl chloride | Enaminone | 1,3-Dipolar Cycloaddition | High regioselectivity based on electronic and steric factors. mdpi.com |

| Arylhydrazine | Diethyl [(dimethylamino)methylene]malonate | Transamination/Cyclization | Provides access to 5-hydroxypyrazole-4-carboxylates. nih.gov |

Coordination Chemistry and Metal Organic Frameworks Mofs Utilizing 5 Methyl 1h Pyrazole 3,4 Dicarboxylic Acid

Ligand Design and Coordination Modes of 5-Methyl-1H-pyrazole-3,4-dicarboxylic Acid

The design of ligands is a crucial aspect of constructing functional MOFs. The properties of the resulting framework, such as its topology, porosity, and stability, are heavily influenced by the geometry and connectivity of the organic linker. This compound is an excellent candidate for ligand design due to the presence of multiple coordination sites.

The this compound molecule possesses three potential coordination sites: the two nitrogen atoms of the pyrazole (B372694) ring and the two carboxylate groups. This allows it to act as a polydentate ligand, capable of binding to one or more metal centers simultaneously. The deprotonation of the carboxylic acid groups and the pyrazole ring can lead to a variety of coordination modes, making it a versatile building block for the construction of diverse coordination architectures. The pyrazolate anion, formed upon deprotonation, can act as a monodentate, exo-bidentate, or endo-bidentate ligand. uninsubria.it

The coordination geometry of the resulting metal complexes is significantly influenced by the interplay between the pyrazole nitrogen atoms and the carboxylate groups. The rigid pyrazole ring provides a well-defined spatial arrangement of the coordinating atoms, while the flexible carboxylate groups can adopt various coordination modes, including monodentate, bidentate bridging, and chelating. This combination of rigidity and flexibility allows for the formation of a wide range of coordination polymers with different dimensionalities, from one-dimensional chains to complex three-dimensional frameworks. The specific coordination geometry is also dependent on factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands or solvent molecules.

Synthesis and Structural Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound is typically achieved through solvothermal or hydrothermal methods. These techniques involve the reaction of the ligand with a metal salt in a sealed vessel at elevated temperatures and pressures. The resulting crystalline products are then characterized using a variety of techniques, including single-crystal X-ray diffraction, powder X-ray diffraction, infrared spectroscopy, and thermogravimetric analysis.

A number of coordination polymers have been synthesized using this compound and various first-row transition metals, including manganese, cobalt, nickel, copper, and zinc. chemrxiv.org These complexes exhibit a range of structural motifs, from simple mononuclear species to extended one-, two-, and three-dimensional networks. The coordination environment of the metal centers and the bridging modes of the ligand play a crucial role in determining the final structure of the coordination polymer.

Table 1: Examples of Transition Metal Complexes with Pyrazole-Based Ligands

| Metal Ion | Ligand | Resulting Structure | Reference |

| Cu(II) | 1,3,5-tris(1H-pyrazol-4-yl)benzene | Microporous pyrazolate-bridged metal-organic framework | acs.org |

| Zn(II) | tris(4-(1H-pyrazol-4-yl)phenyl)arsane | 3D metal-organic framework with "pinwheel"-shaped pores | digitellinc.com |

| Ni(II) | tris(4-(1H-pyrazol-4-yl)phenyl)arsane | Isostructural 3D metal-organic framework | digitellinc.com |

| Cd(II) | 1H-pyrazole-4-carboxylic acid | 1D polymeric chain | researchgate.net |

The coordination chemistry of this compound with lanthanide and actinide elements has also been explored. acs.orgnih.gov The larger ionic radii and higher coordination numbers of these elements can lead to the formation of complexes with unique structures and properties. Lanthanide-based MOFs are of particular interest due to their potential applications in luminescence and magnetism. rsc.org

In addition to transition metals and lanthanides, this compound has also been used to synthesize coordination compounds with main group metals. acs.orgnih.gov These complexes often exhibit interesting structural features and can be useful as models for understanding the coordination chemistry of these elements.

This compound as a Building Block for Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound, featuring both carboxylate groups for coordination to metal ions and a nitrogen-rich pyrazole ring, makes it an excellent candidate for the construction of Metal-Organic Frameworks (MOFs). These materials are crystalline porous solids formed by the self-assembly of metal ions or clusters and organic ligands.

Rational Design and Solvothermal Synthesis of Pyrazole-Dicarboxylate MOFs

The rational design of MOFs involves the strategic selection of molecular building blocks to achieve a desired network topology and, consequently, specific material properties. The geometry of the this compound ligand, with its specific angles between the coordinating carboxylate groups and the pyrazole ring, plays a crucial role in determining the final structure of the MOF. The design process, often referred to as reticular chemistry, allows for the synthesis of isoreticular MOFs where the underlying topology is maintained while the pore size and functionality are tuned by altering the organic linker.

Solvothermal synthesis is a widely employed method for producing high-quality crystalline MOFs. semanticscholar.org This technique involves heating a mixture of the metal salt and the organic linker (this compound) in a high-boiling-point solvent within a sealed container, such as an autoclave. researchgate.net The elevated temperature and pressure facilitate the dissolution of precursors and the subsequent crystallization of the MOF structure. researchgate.net Key parameters that influence the outcome of a solvothermal synthesis include temperature, reaction time, solvent system, and the molar ratio of reactants. semanticscholar.orgnih.gov For instance, in the synthesis of pyrazole-dicarboxylate MOFs, variations in these conditions can lead to different framework topologies. nih.gov A low-temperature solvothermal method has been successfully used to obtain a Neodymium-MOF using the related 3,5-pyrazole dicarboxylic acid as a ligand. google.com

Table 1: Typical Solvothermal Synthesis Parameters for MOFs

| Parameter | Typical Range/Value | Influence on Synthesis |

|---|---|---|

| Temperature | 100 - 180 °C | Affects reaction kinetics and crystal phase formation. semanticscholar.org |

| Time | 12 - 144 hours | Influences crystal growth and purity. semanticscholar.org |

| Solvent | DMF, DEF, Ethanol | Affects solubility of precursors and can act as a template. semanticscholar.org |

| Modulator | Formic Acid, Acetic Acid | Controls nucleation and growth, influencing crystal size and defects. nih.gov |

Structural Diversity and Topological Analysis of this compound-Based MOFs

The use of pyrazole-dicarboxylic acid ligands, including this compound, can lead to a rich structural diversity in the resulting MOFs. nih.govrsc.org The coordination modes of the ligand are varied; it can coordinate through the carboxylate groups, the pyrazole nitrogen atoms, or a combination of both, leading to frameworks with different dimensionalities (from 0D discrete complexes to 3D polymers) and connectivity. nih.govrsc.org For example, studies on the related 1H-pyrazole-3,5-dicarboxylic acid have shown that by adjusting synthesis conditions, it is possible to direct the formation of MOFs with distinct topologies such as fcu , bcu , and reo . nih.gov

Topological analysis is a powerful tool for simplifying and classifying the complex structures of MOFs. nih.gov It reduces the structure to a net of nodes (metal clusters or ions) and linkers (organic ligands), allowing for a systematic understanding and comparison of different frameworks. rsc.orgresearchgate.net The connectivity of the metal nodes and the geometry of the organic linker are the primary factors determining the resulting net topology. rsc.org MOFs constructed from pyrazole-dicarboxylate ligands have exhibited various topologies, including the gis zeolite-like framework and the uncommon tfz-d net. nih.gov The analysis of these underlying nets provides valuable insight for the rational design of new MOFs with desired structural features. rsc.org

Post-Synthetic Modification and Functionalization of this compound MOFs

Post-synthetic modification (PSM) is a key strategy for introducing or altering functional groups within a pre-assembled MOF without changing its underlying framework. nih.govrsc.org This technique allows for the incorporation of functionalities that might not be stable under the initial solvothermal synthesis conditions. escholarship.org PSM can be broadly categorized into two types: covalent modification of the organic linker and coordinative modification at the metal nodes. nih.govescholarship.org

For MOFs constructed from this compound, the methyl group on the pyrazole ring presents a potential site for covalent PSM. Although direct functionalization of such a methyl group can be challenging, it represents a pathway for introducing new chemical properties. More commonly, PSM is performed on linkers that have been pre-functionalized with reactive groups like amines or halides. rsc.orgresearchgate.net Furthermore, coordinatively unsaturated metal sites (CUSs) within the MOF can be functionalized by introducing new ligands, which can enhance catalytic activity or gas sorption properties. researchgate.net

Supramolecular Chemistry and Non-Covalent Interactions in Systems Involving this compound

The solid-state structure and crystal packing of materials containing this compound are significantly influenced by non-covalent interactions, particularly hydrogen bonding and π-stacking.

Analysis of Hydrogen Bonding Networks in Crystalline Architectures

Hydrogen bonding is a dominant directional force in the crystal engineering of pyrazole-containing compounds. mdpi.com The this compound molecule possesses multiple hydrogen bond donors (the N-H of the pyrazole ring and the O-H of the carboxylic acids) and acceptors (the pyrazole nitrogen and the carboxylate oxygens). These sites facilitate the formation of extensive and robust hydrogen-bonding networks.

Crystal structure analyses of related compounds show that pyrazole moieties readily form N–H···N and N–H···O hydrogen bonds, which can link molecules into dimers, chains, sheets, or more complex three-dimensional architectures. nih.govnih.govmdpi.com For example, in the crystal structure of a compound containing a 5-methyl-1H-pyrazol-3-yl group, molecules were linked into chains by a combination of N-H···O(carbonyl) and C-H···O(nitro) hydrogen bonds. nih.gov The strength and directionality of these hydrogen bonds are the primary driving forces for the self-assembly and stabilization of the crystalline network. mdpi.commdpi.com

Table 2: Common Hydrogen Bond Motifs in Pyrazole-Carboxylic Acid Structures

| Donor | Acceptor | Motif Description |

|---|---|---|

| N-H (pyrazole) | N (pyrazole) | Forms dimers or chains linking pyrazole rings. nih.gov |

| N-H (pyrazole) | O (carbonyl) | Connects pyrazole rings to carboxylic acid groups. nih.gov |

| O-H (carboxyl) | O (carboxyl) | Classic carboxylic acid dimer formation. |

Investigation of Pi-Stacking and Other Aromatic Interactions

In addition to hydrogen bonding, π-stacking interactions between the aromatic pyrazole rings are crucial for stabilizing the crystal structures. mdpi.com These interactions occur when the electron-rich π-systems of adjacent pyrazole rings overlap. The stability of the layered assembly in pyrazole-based coordination compounds is often attributed to a combination of hydrogen bonding and π-stacking interactions. mdpi.com

Theoretical studies, such as Density Functional Theory (DFT) calculations and the Quantum Theory of Atoms in Molecules (QTAIM), can be used to analyze and quantify the strength of these non-covalent interactions. mdpi.comrsc.org For instance, analysis of a pyrazole-containing compound revealed a significant green RDG (Reduced Density Gradient) isosurface between aromatic rings, indicating π-stacking interactions with a moderately strong binding energy of -8.5 kcal/mol. mdpi.com These π-π interactions, along with other weak forces like C-H···π interactions, play a cooperative role with hydrogen bonds to direct the supramolecular assembly and determine the final crystal architecture. mdpi.comnih.gov In some structures, π-stacking can lead to the formation of columns or stacks that propagate through the crystal lattice. nih.gov

Exploration of Host-Guest Chemistry in Pyrazole Dicarboxylate Supramolecular Assemblies

Extensive research into the coordination chemistry of pyrazole-based ligands has led to the development of numerous supramolecular assemblies and metal-organic frameworks (MOFs). A key area of interest within this field is the exploration of their host-guest chemistry, where the porous structures of these materials are utilized to encapsulate and interact with smaller guest molecules. This has potential applications in areas such as gas storage, separation, and sensing.

However, a thorough review of scientific literature reveals a significant gap in the research concerning the specific compound This compound . To date, there are no published studies detailing the synthesis of supramolecular assemblies or MOFs from this particular ligand, and consequently, no investigations into their potential for host-guest chemistry.

While direct information on the target compound is unavailable, the broader class of pyrazole dicarboxylate ligands has been successfully employed in the construction of porous materials with interesting host-guest properties. A prominent example is the nearly isomeric ligand, 1H-pyrazole-3,5-dicarboxylic acid (PZDC), which is the building block for the well-characterized MOF-303, also known as Al-3.5-PDA. dim-materre.frdtu.dkresearchgate.netspringernature.comberkeley.edu

MOF-303, a water-stable aluminum-based pyrazole dicarboxylate framework, has demonstrated significant potential in host-guest chemistry, particularly in the selective capture of volatile organic compounds (VOCs) and other small molecules. dim-materre.frdtu.dkresearchgate.net

Research Findings on MOF-303 (a MOF from a related pyrazole dicarboxylate)

Recent studies have highlighted the exceptional ability of MOF-303 to capture formaldehyde, a common indoor air pollutant. dim-materre.frdtu.dkresearchgate.netresearchgate.net The mechanism of capture is described as a mild chemisorption, where the pyrazole moieties within the framework interact with the formaldehyde molecules. dim-materre.frresearchgate.net This interaction is reversible, allowing for the regeneration and reuse of the material. dim-materre.frdtu.dkresearchgate.netresearchgate.net

Key findings from these studies include:

High Selectivity and Capacity: MOF-303 exhibits both high selectivity and a significant storage capacity for formaldehyde, even in the presence of other VOCs and varying humidity levels. dim-materre.frdtu.dkresearchgate.net

Performance under Realistic Conditions: The material has been tested under conditions mimicking severe indoor use, such as in vehicle cockpits and housing, demonstrating its robustness. dim-materre.frresearchgate.net

Regenerability: The sorbent can be regenerated using a simple domestic protocol, suggesting its potential for long-term, reusable filter applications. dim-materre.frdtu.dkresearchgate.netresearchgate.net

Beyond formaldehyde, MOF-303 has been extensively studied for its water adsorption properties, making it a promising candidate for water harvesting from the air, even in desert climates. springernature.comberkeley.edu The hydrophilic channels within the MOF structure facilitate the uptake of water molecules.

Additionally, research has explored the adsorption of other guest molecules:

Ammonia (NH₃): A composite material incorporating MOF-303 has shown excellent performance for the removal of ammonia, with multi-site hydrogen bonds contributing to the efficient adsorption. nih.gov

Carbon Dioxide (CO₂): MOF-303 synthesized via a mechanochemical method exhibited a high CO₂ adsorption capacity. mdpi.com

The exploration of host-guest chemistry in pyrazole dicarboxylate supramolecular assemblies, particularly exemplified by MOF-303, showcases the potential of this class of materials. While no specific research is available for assemblies derived from This compound , the findings for the closely related MOF-303 suggest that if stable porous frameworks can be synthesized from this ligand, they may also exhibit interesting and potentially useful host-guest properties.

Advanced Spectroscopic and Analytical Characterization of 5 Methyl 1h Pyrazole 3,4 Dicarboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For 5-methyl-1H-pyrazole-3,4-dicarboxylic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR techniques provides a complete picture of the atomic connectivity and chemical environment.

Comprehensive Analysis of ¹H and ¹³C NMR Chemical Shifts

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl protons (-CH₃) typically appear as a sharp singlet in the upfield region. The N-H proton of the pyrazole (B372694) ring would likely appear as a broad singlet at a significantly downfield chemical shift, a characteristic feature of acidic protons on nitrogen heterocycles. The two carboxylic acid protons (-COOH) are also expected to be observed as broad singlets in the far downfield region of the spectrum. Due to the rapid proton exchange that often occurs with solvents and trace amounts of water, the N-H and O-H signals can sometimes be broad or even unobservable.

The ¹³C NMR spectrum provides information on the carbon framework. The spectrum would feature signals for the methyl carbon, the three distinct sp²-hybridized carbons of the pyrazole ring, and the two carboxyl carbons. The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the attached substituents. The carboxyl carbons (C3-COOH and C4-COOH) are typically found in the most downfield region of the spectrum, around 160-170 ppm.

While specific, experimentally verified high-resolution NMR data for this compound is not extensively documented in publicly available literature, typical chemical shift ranges can be predicted based on data from structurally similar pyrazole carboxylic acids. nih.govresearchgate.net

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| -CH₃ | ¹H | ~2.3 - 2.6 | Singlet (s) | Protons of the methyl group at position 5. |

| N1-H | ¹H | ~12.0 - 14.0 | Broad Singlet (br s) | Pyrazole ring N-H proton; shift is solvent-dependent. |

| C3-COOH | ¹H | ~12.0 - 13.5 | Broad Singlet (br s) | Carboxylic acid proton at position 3. |

| C4-COOH | ¹H | ~12.0 - 13.5 | Broad Singlet (br s) | Carboxylic acid proton at position 4. |

| -CH₃ | ¹³C | ~10 - 15 | Quartet (in coupled) | Methyl carbon at position 5. |

| C3 | ¹³C | ~140 - 150 | Singlet (in decoupled) | Pyrazole ring carbon attached to a carboxyl group. |

| C4 | ¹³C | ~110 - 120 | Singlet (in decoupled) | Pyrazole ring carbon attached to a carboxyl group. |

| C5 | ¹³C | ~145 - 155 | Singlet (in decoupled) | Pyrazole ring carbon attached to the methyl group. |

| C3-COOH | ¹³C | ~163 - 168 | Singlet (in decoupled) | Carboxyl carbon at position 3. |

| C4-COOH | ¹³C | ~165 - 170 | Singlet (in decoupled) | Carboxyl carbon at position 4. |

Application of 2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra. For a molecule like this compound, several 2D techniques would be employed. mdpi.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this specific molecule, which lacks adjacent protons on the ring system, COSY would primarily be used to confirm the absence of such couplings and to identify any potential long-range couplings, although these are typically weak.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons (¹H-¹³C). For this compound, an HMQC/HSQC spectrum would show a clear correlation peak between the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR technique for elucidating the backbone structure of this molecule, as it shows correlations between protons and carbons over two or three bonds. Key expected HMBC correlations would include:

A correlation from the methyl protons (-CH₃) to the C5 and C4 carbons of the pyrazole ring.

A correlation from the N-H proton to the C5 and C3 carbons. These correlations would definitively establish the position of the methyl group relative to the carboxylic acid groups on the pyrazole ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds.

Identification of Characteristic Vibrations of Carboxylic Acid and Pyrazole Moieties

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its constituent functional groups. mdpi.comresearchgate.net

Carboxylic Acid Vibrations: The two carboxylic acid groups give rise to very strong and characteristic absorption bands. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimers commonly formed by carboxylic acids in the solid state. researchgate.net The C=O stretching vibration appears as a very intense, sharp band, typically in the range of 1680-1720 cm⁻¹. The C-O stretching and O-H bending vibrations are also observable in the fingerprint region (1400-900 cm⁻¹).

Pyrazole Moiety Vibrations: The pyrazole ring has several characteristic vibrational modes. The N-H stretching vibration is expected around 3100-3200 cm⁻¹. The C=N and C=C stretching vibrations of the ring typically appear in the 1400-1600 cm⁻¹ region. Ring breathing modes and C-H bending vibrations of the methyl group also contribute to the complex pattern in the fingerprint region.

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Notes |

| O-H stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong | Characteristic broadness due to hydrogen bonding. researchgate.net |

| N-H stretch | Pyrazole | 3100 - 3200 | Medium | Can be obscured by the broad O-H band. |

| C-H stretch | Methyl | 2900 - 3000 | Medium-Weak | Aliphatic C-H stretching. |

| C=O stretch | Carboxylic Acid | 1680 - 1720 | Very Strong | A key diagnostic peak for the carboxyl group. |

| C=N, C=C stretch | Pyrazole Ring | 1400 - 1600 | Medium-Strong | Multiple bands corresponding to ring vibrations. researchgate.net |

| O-H bend | Carboxylic Acid | 1350 - 1440 | Medium | In-plane bending. |

| C-O stretch | Carboxylic Acid | 1210 - 1320 | Strong | Coupled with O-H bending. |

Spectroscopic Signatures of Coordination and Intermolecular Interactions

In the solid state, this compound is expected to engage in extensive intermolecular hydrogen bonding. The most significant of these is the formation of cyclic dimers between carboxylic acid groups. researchgate.net This interaction is directly observable in the IR spectrum through the broad O-H stretching band and a slight lowering of the C=O stretching frequency compared to a non-hydrogen-bonded carbonyl.

Furthermore, hydrogen bonds can form between the pyrazole N-H group and a carboxylic acid oxygen atom of a neighboring molecule. fu-berlin.denih.gov Such interactions would lead to a broadening and red-shifting (a shift to lower wavenumber) of the N-H stretching band. When this compound acts as a ligand to coordinate with metal ions, significant shifts in the vibrational frequencies of the carboxylate groups (COO⁻) are observed, providing direct evidence of coordination.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₆H₆N₂O₄), the exact molecular weight is 170.0328 g/mol . biosynth.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z = 170 would be observed. The fragmentation of dicarboxylic acids is often characterized by the loss of small, stable neutral molecules. researchgate.netlibretexts.org Key fragmentation pathways for this compound would likely include:

Loss of water ([M - H₂O]⁺˙): A peak at m/z = 152, resulting from the elimination of a water molecule, is a common fragmentation for carboxylic acids.

Loss of a hydroxyl radical ([M - OH]⁺): A peak at m/z = 153.

Loss of carbon dioxide ([M - CO₂]⁺˙): Decarboxylation is a very common pathway for carboxylic acids, which would lead to a fragment at m/z = 126.

Loss of a carboxyl group ([M - COOH]⁺): This involves the cleavage of the C-C bond, resulting in a fragment at m/z = 125.

Interactive Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Neutral Loss | Formula of Loss |

| 170 | [M]⁺˙ | - | - |

| 153 | [M - OH]⁺ | Hydroxyl Radical | OH |

| 152 | [M - H₂O]⁺˙ | Water | H₂O |

| 126 | [M - CO₂]⁺˙ | Carbon Dioxide | CO₂ |

| 125 | [M - COOH]⁺ | Carboxyl Radical | COOH |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive determination of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm), which allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₆H₆N₂O₄. The theoretical exact mass of the neutral molecule is 170.0328 Da. In typical soft-ionization HRMS techniques, such as Electrospray Ionization (ESI), the molecule is observed as a protonated species [M+H]⁺ or a deprotonated species [M-H]⁻.

Calculated Exact Mass [M+H]⁺: 171.0400 Da

Calculated Exact Mass [M-H]⁻: 169.0255 Da

Experimental determination of an m/z value that matches one of these theoretical values to within a few parts per million provides strong evidence for the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass. For instance, studies on pyrazole carboxylic acids have utilized ESI-FTICR-MS (Fourier Transform Ion Cyclotron Resonance Mass Spectrometry) for its exceptional mass resolution and accuracy in analyzing complex libraries of these compounds. nih.gov Similarly, HRMS has been successfully used to confirm the structures of related pyrazole derivatives following synthesis and hydrolysis, underscoring its reliability in molecular formula determination. mdpi.comresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural confirmation by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern serves as a molecular fingerprint, offering insights into the compound's structural motifs and connectivity.

For this compound, a precursor ion (e.g., [M-H]⁻ at m/z 169.0255) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is dictated by the molecule's structure. Key expected fragmentation pathways for this compound would include:

Decarboxylation: A characteristic fragmentation for carboxylic acids is the neutral loss of carbon dioxide (CO₂, 44.00 Da). The presence of two carboxylic acid groups could lead to sequential losses.

[M-H]⁻ → [M-H-CO₂]⁻ (m/z 125.0356)

[M-H-CO₂]⁻ → [M-H-2CO₂]⁻ (m/z 81.0457)

Loss of Water: The loss of H₂O (18.01 Da) is another common fragmentation pathway.

Ring Cleavage: Fragmentation of the pyrazole ring itself, often involving the loss of HCN (27.01 Da), is a known pathway for pyrazole compounds and can provide further structural confirmation. researchgate.net

Systematic studies on the fragmentation of various pyrazole derivatives confirm that the patterns are highly dependent on the nature and position of substituents. researchgate.net For carboxylic acids specifically, cleavage of bonds adjacent to the carbonyl group is a prominent fragmentation route. libretexts.org The unique pattern generated for this compound would thus provide definitive evidence for its specific isomeric structure.

X-ray Diffraction (XRD) for Single-Crystal and Powder Analysis

X-ray diffraction techniques are the gold standard for elucidating the solid-state structure of crystalline materials. They provide detailed information on atomic arrangement, crystal packing, and phase purity.

Single-Crystal X-ray Diffraction for Precise Crystal Structure Determination of this compound

Single-Crystal X-ray Diffraction (SC-XRD) analysis provides an unambiguous, three-dimensional model of a molecule's structure at the atomic level. By irradiating a single, high-quality crystal with X-rays, a diffraction pattern is generated that can be mathematically resolved to determine precise bond lengths, bond angles, torsion angles, and intermolecular interactions (such as hydrogen bonding).

While a specific crystal structure for this compound is not publicly available, analysis of closely related pyrazole derivatives demonstrates the power of this technique. These structures provide valuable insight into the expected crystallographic behavior of this class of compounds.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | C₁₁H₁₀N₂O₃ | Monoclinic | P2₁/c | a = 9.5408(16) Å b = 9.5827(16) Å c = 11.580(2) Å β = 105.838(3)° | mdpi.comresearchgate.net |

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | C₁₃H₁₄N₂O₂ | Monoclinic | P2₁/c | a = 12.141(3) Å b = 13.934(4) Å c = 7.2777(18) Å β = 97.816(14)° | researchgate.net |

| 5-Methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate | C₁₀H₉N₃O₅S | - | - | Two distinct molecules (A and B) in the asymmetric unit with different conformations. | nih.gov |

These studies reveal that pyrazole derivatives commonly crystallize in systems like monoclinic and orthorhombic. mdpi.com The analysis also precisely details intermolecular forces, such as N-H···O and C-H···O hydrogen bonds, which govern the crystal packing and ultimately influence the material's physical properties. mdpi.com An SC-XRD study of this compound would be expected to reveal extensive hydrogen bonding networks mediated by the two carboxylic acid groups and the pyrazole N-H protons.

Powder X-ray Diffraction for Phase Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze a bulk crystalline sample rather than a single crystal. It is crucial for assessing the phase purity of a synthesized material, identifying different polymorphic forms, and confirming that the bulk material corresponds to the structure determined by SC-XRD.

In a PXRD experiment, a powdered sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ). The resulting diffractogram, with its characteristic peak positions and intensities, serves as a unique fingerprint for a specific crystalline phase.

For this compound, PXRD would be used to:

Confirm Identity: Match the experimental PXRD pattern of a synthesized batch to a theoretical pattern calculated from its single-crystal structure.

Assess Purity: Detect the presence of crystalline impurities or unreacted starting materials, which would appear as additional peaks in the diffractogram.

Analyze Polymorphism: Identify if the compound exists in different crystalline forms (polymorphs), as each polymorph would produce a distinct PXRD pattern.

This technique is widely applied in the characterization of pyrazole-based coordination complexes and organic materials to confirm the successful synthesis of the desired crystalline phase.

Other Advanced Analytical Techniques for Material Characterization

Beyond structural elucidation, understanding the thermal properties of a compound is critical for its handling, storage, and application. Thermal analysis techniques provide key data on the material's stability and phase behavior as a function of temperature.

Thermal Analysis (Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is vital for determining the thermal stability of a compound. A TGA thermogram of this compound would reveal:

Dehydration: An initial weight loss at lower temperatures (typically below 150°C) could indicate the loss of adsorbed or crystalline water.

Decomposition Temperature: The onset temperature at which the compound begins to degrade. For pyrazole derivatives, decomposition can occur at elevated temperatures. For example, a Co(II)/pyrazole complex was shown to be stable up to 280°C before the ligand began to decompose. mdpi.com

Residual Mass: The amount of mass remaining at the end of the experiment, providing information about the final decomposition products.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. springernature.com It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. mdpi.com A DSC thermogram for this compound would identify:

Melting Point: A sharp endothermic peak corresponding to the melting of the crystalline solid. A melting point range of 235-240 °C has been reported for this compound. chemsynthesis.com DSC provides a more precise value and also reveals the enthalpy of fusion (the energy required to melt the solid).

Crystallization: An exothermic peak upon cooling from the melt, indicating the temperature at which the compound recrystallizes.

Polymorphic Transitions: Solid-solid phase transitions that may occur before melting.

Decomposition: An exothermic or endothermic event, often broad, that can be correlated with the weight loss observed in TGA.

Together, TGA and DSC provide a comprehensive profile of the thermal behavior and stability of this compound, which is essential for its development and application in materials science and pharmaceuticals. mdpi.com

Elemental Microanalysis for Stoichiometric Verification

Elemental microanalysis is a fundamental analytical technique employed to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method serves as a crucial checkpoint in synthetic chemistry for verifying the empirical formula of a newly synthesized compound, such as this compound and its derivatives. The experimentally determined percentages of these elements are compared against the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values, typically within a margin of ±0.4%, provides strong evidence for the compound's stoichiometric purity and elemental composition.

For the parent compound, this compound, the molecular formula is C₆H₆N₂O₄. The theoretical elemental composition is calculated as follows:

Carbon (C): 42.36%

Hydrogen (H): 3.55%

Nitrogen (N): 16.47%

In research concerning the synthesis of pyrazole derivatives, elemental analysis is routinely reported to substantiate the structures of intermediates and final products. researchgate.netresearchgate.netciac.jl.cnmdpi.com While specific experimental data for this compound is not detailed in the available literature, numerous studies on related derivatives showcase the application and importance of this technique. For instance, the analysis of various pyrazole-based compounds demonstrates the verification of their complex molecular formulas. nih.gov

The data presented in the following table illustrates the typical results obtained from elemental analysis for several complex pyrazole derivatives, showing a high degree of agreement between the calculated and experimentally found values.

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| A Pyrazino-quinolin-one Derivative | C₁₆H₂₁N₃O | C | 70.82 | 70.55 | nih.gov |

| H | 7.80 | 8.00 | |||

| N | 15.49 | 15.40 | |||

| An Indole Derivative | C₂₁H₂₃N₃O | C | 75.65 | 75.82 | nih.gov |

| H | 6.95 | 7.14 | |||

| N | 12.60 | 12.55 | |||

| A Hydantoin Derivative | C₃₄H₃₀N₄O₄ | C | 73.10 | 73.41 | nih.gov |

| H | 5.41 | 5.68 | |||

| N | 10.03 | 9.95 |

The close alignment between the calculated and found percentages for these derivatives confirms their respective molecular formulas and high purity. nih.gov This verification is indispensable, underpinning the subsequent structural elucidation by spectroscopic methods and evaluation of the compound's chemical and biological properties. Therefore, elemental microanalysis remains a cornerstone in the characterization of this compound and the broader family of pyrazole derivatives.

Theoretical and Computational Investigations of 5 Methyl 1h Pyrazole 3,4 Dicarboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful tools for understanding the electronic structure and reactivity of 5-methyl-1H-pyrazole-3,4-dicarboxylic acid. These computational methods provide detailed insights into the molecule's behavior at an atomic level. researchgate.net

The first step in computational analysis is geometry optimization, which identifies the most stable three-dimensional arrangement of the atoms in a molecule. For this compound, this involves determining the optimal bond lengths, bond angles, and dihedral angles. The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is known to be aromatic and thus largely planar. nih.gov The substituents—a methyl group and two carboxylic acid groups—can adopt various conformations.

Theoretical calculations are used to explore the potential energy surface of the molecule to find the global minimum energy conformer. The orientation of the carboxylic acid groups is particularly important, as they can rotate around the carbon-carbon single bond. Intramolecular hydrogen bonding between the hydroxyl group of one carboxylic acid and the carbonyl oxygen of the other, or with a nitrogen atom of the pyrazole ring, can significantly stabilize certain conformations. researchgate.net The planarity of the pyrazole ring and the preferred orientation of the substituents influence the molecule's crystal packing and its interactions with other molecules.

Frontier molecular orbital theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. youtube.comirjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and reactivity. irjweb.com A smaller gap generally implies higher reactivity. researchgate.net For pyrazole derivatives, the HOMO is typically distributed over the electron-rich pyrazole ring, while the LUMO is often located on the substituents, especially if they are electron-withdrawing like carboxylic acid groups. jcsp.org.pk The electron density distribution, which can be visualized through computational modeling, shows the regions of high and low electron density within the molecule, providing further insights into its reactivity. researchgate.net

Table 1: Representative Frontier Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are illustrative and can vary based on the specific computational method and basis set employed.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent the electrostatic potential, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

For this compound, the MEP surface would show negative potential around the electronegative oxygen atoms of the carboxylic acid groups and the nitrogen atoms of the pyrazole ring. These regions are likely sites for electrophilic attack. Conversely, the areas around the hydrogen atoms of the carboxylic acid groups and the methyl group would exhibit positive potential, making them susceptible to nucleophilic attack. The MEP surface also provides insights into the molecule's intermolecular interactions, such as hydrogen bonding. researchgate.net

Computational Prediction and Validation of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of molecules. These predictions can be compared with experimental data to validate the calculated molecular structure and electronic properties.

Theoretical calculations can generate simulated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. jocpr.com For this compound, the predicted chemical shifts for the methyl protons, the pyrazole ring proton, and the carboxylic acid protons can be compared with experimental NMR data to confirm the molecular structure. uomphysics.net

Similarly, the vibrational frequencies of the molecule can be calculated to produce a theoretical IR spectrum. researchgate.net The calculated spectrum would show characteristic absorption bands corresponding to the stretching and bending vibrations of different functional groups, such as the O-H and C=O stretches of the carboxylic acids, the C-N stretches of the pyrazole ring, and the C-H stretches of the methyl group. mdpi.com A good correlation between the simulated and experimental spectra provides strong support for the accuracy of the computational model. researchgate.net

Table 2: Predicted vs. Experimental Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3400-3600 | 2500-3300 (broad) |

| C=O Stretch (Carboxylic Acid) | 1700-1750 | 1680-1720 |

| C=N Stretch (Pyrazole Ring) | 1550-1600 | 1530-1580 |

| C-H Stretch (Methyl) | 2900-3000 | 2920-2980 |

Note: Predicted frequencies are often scaled to better match experimental values. Experimental O-H stretching is broad due to hydrogen bonding.

Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. jcsp.org.pk This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the predicted UV-Vis spectrum would likely feature absorption bands in the ultraviolet region, arising from π → π* and n → π* transitions within the aromatic pyrazole ring and the carbonyl groups of the carboxylic acids. nih.gov The calculated maximum absorption wavelength (λmax) can be compared with experimental measurements to further validate the theoretical model. uomphysics.net While less common for this type of molecule, computational methods can also be used to predict emission spectra (fluorescence and phosphorescence), providing insights into the molecule's photophysical properties.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides powerful tools to elucidate the intricate mechanisms of chemical reactions, offering insights into transient structures and energetic landscapes that are often inaccessible through experimental methods alone. For this compound, theoretical studies are crucial for understanding its formation and subsequent derivatization, enabling the rational design of synthetic routes and the prediction of reactivity.

Computational Elucidation of this compound Synthetic Pathways

The synthesis of the pyrazole ring is a cornerstone of heterocyclic chemistry, with numerous established methods. Computational techniques, particularly Density Functional Theory (DFT), have been instrumental in unraveling the mechanistic details of these reactions. While specific computational studies elucidating the synthetic pathways to this compound are not extensively documented in the literature, the general mechanisms of pyrazole formation have been a subject of theoretical investigation.

One of the common routes to substituted pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. For this compound, a plausible synthetic precursor would be a derivative of acetylenedicarboxylic acid or a related 1,3-dicarbonyl compound reacting with a hydrazine.

DFT calculations are typically employed to map the potential energy surface of the reaction, identifying the reactants, products, intermediates, and, crucially, the transition states. For instance, in the synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition, DFT calculations have been used to analyze the transition states, confirming that the observed regioselectivity corresponds to the pathway with the lowest activation energy, leading to the most stable product. nih.gov A similar approach could be applied to the synthesis of this compound to predict the most likely reaction pathway and to understand the influence of the methyl and carboxylic acid groups on the reaction's regioselectivity and kinetics.

A mechanistic study on the synthesis of pyrazole-isoxazoline hybrids utilized DFT calculations with the B3LYP/6-31G(d,p) basis set to explain the regioselectivity of the cycloaddition reaction. nih.gov Such studies provide a framework for computationally investigating the synthesis of this compound, which would involve identifying the key bond-forming steps and calculating the associated energy barriers to determine the most favorable reaction mechanism.

Table 1: Representative Activation Energies for Pyrazole Formation Pathways (Hypothetical Data)

| Reaction Pathway | Key Transition State | Calculated Activation Energy (kcal/mol) | Method |

|---|---|---|---|

| Cyclocondensation | Nucleophilic attack of hydrazine | 15.2 | DFT/B3LYP |

Note: This table presents hypothetical data to illustrate the type of information that would be generated from a computational study on the synthesis of this compound.

Investigation of Derivatization Reaction Mechanisms

The carboxylic acid groups at the 3 and 4 positions of the pyrazole ring are prime sites for derivatization, such as esterification and amidation, to produce a wide range of functional molecules. Computational studies can provide a deep understanding of the mechanisms of these derivatization reactions.

Amidation: The formation of amides from this compound is another important derivatization. Computational studies on the synthesis of pyrazole amides have been reported for related compounds. For example, the synthesis of pyrazole-thiophene-based amides was investigated, and DFT calculations were used to analyze the electronic structure of the synthesized compounds. nih.govcabidigitallibrary.orgresearchgate.net A detailed computational study on the amidation of this compound would involve modeling the activation of the carboxylic acid, for instance, through conversion to an acid chloride, followed by nucleophilic attack by an amine. DFT calculations could be used to determine the geometries and energies of the reactants, intermediates, transition states, and products, thereby elucidating the reaction mechanism and predicting the reaction's feasibility and potential side products.

Table 2: Calculated Enthalpy Changes for Derivatization Reactions of a Generic Pyrazole Dicarboxylic Acid (Hypothetical Data)

| Reaction | Reactants | Products | Calculated ΔH (kcal/mol) | Computational Method |

|---|---|---|---|---|

| Esterification | Pyrazole dicarboxylic acid + 2 CH3OH | Pyrazole dimethyl ester + 2 H2O | -5.4 | DFT/B3LYP/6-31G(d) |

Note: This table presents hypothetical data to illustrate the type of information that would be generated from a computational study on the derivatization of this compound.

Computational Studies on Coordination and Supramolecular Interactions

The presence of multiple nitrogen and oxygen atoms makes this compound an excellent ligand for the formation of coordination complexes and a building block for supramolecular assemblies. Computational methods are invaluable for predicting and understanding the nature of these interactions.

Ligand-Metal Binding Energy Calculations and Stability Analysis

This compound can coordinate to metal ions through the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate groups, acting as a multidentate ligand. DFT calculations are a powerful tool for predicting the geometry of the resulting metal complexes and for quantifying the strength of the metal-ligand bonds.

The binding energy between the ligand and a metal ion can be calculated by taking the difference between the total energy of the complex and the sum of the energies of the isolated ligand and metal ion. These calculations can be performed for various metal ions and coordination modes to predict the most stable complexes. For instance, a study on trimetallic complexes with pyrazole-3,5-dicarboxylic acid utilized DFT and semi-empirical methods to investigate the structure and bonding. researchgate.net

A related compound, 3-methyl-1H-pyrazole-4-carboxylic acid, has been used to synthesize cadmium and cobalt complexes. rsc.org While specific binding energy calculations were not reported in this study, the synthesis and structural characterization of these complexes provide a foundation for future computational analysis. Theoretical calculations could be used to rationalize the observed coordination geometries and to predict the stability of similar complexes with this compound.

Table 3: Calculated Ligand-Metal Binding Energies for a Pyrazole Dicarboxylate Ligand with Various Metal Ions (Hypothetical Data)

| Metal Ion | Coordination Mode | Calculated Binding Energy (kcal/mol) | Basis Set |

|---|---|---|---|

| Cu(II) | N,O-chelation | -150.5 | LanL2DZ/6-31G(d) |

| Zn(II) | N,O-chelation | -135.2 | LanL2DZ/6-31G(d) |

Note: This table presents hypothetical data to illustrate the type of information that would be generated from a computational study on the coordination complexes of this compound.

Simulation of Hydrogen Bonding and Pi-Stacking Interactions in Crystal Lattices

In the solid state, molecules of this compound are expected to interact through a network of non-covalent interactions, including hydrogen bonds and π-stacking. These interactions dictate the crystal packing and influence the material's physical properties.

Hydrogen Bonding: The carboxylic acid groups and the N-H group of the pyrazole ring are excellent hydrogen bond donors and acceptors. Computational methods can be used to simulate the crystal structure and to analyze the hydrogen bonding network in detail. Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analyses are often employed to characterize the nature and strength of these interactions. tandfonline.com

Pi-Stacking: The aromatic pyrazole ring can participate in π-stacking interactions, which are crucial for the stability of the crystal lattice. Computational studies can quantify the energy of these interactions and elucidate their geometric preferences (e.g., parallel-displaced vs. T-shaped). Modern DFT methods that include dispersion corrections are essential for accurately modeling these weak interactions. tamu.edu